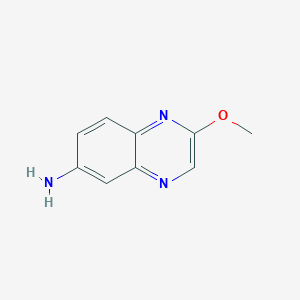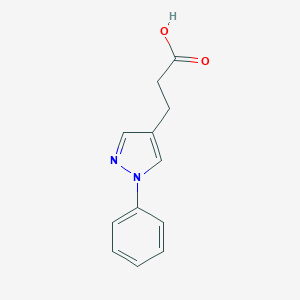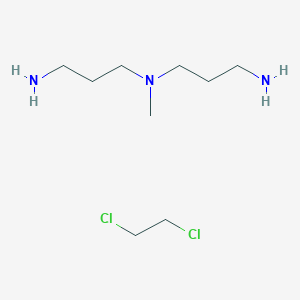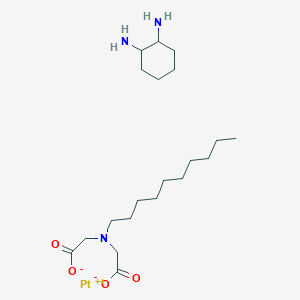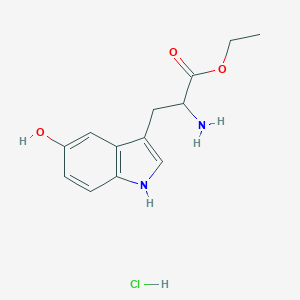![molecular formula C18H31NO4 B034540 (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate CAS No. 103691-23-2](/img/structure/B34540.png)
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate, also known as TTA-P2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TTA-P2 is a spirocyclic compound that belongs to the family of azaspiro compounds. It has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate is not fully understood, but it is believed to act on various cellular pathways involved in inflammation, cell proliferation, and apoptosis. (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has been found to modulate the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in these pathways.
Biochemical and Physiological Effects:
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in animal models of neurodegenerative diseases. (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate is also soluble in both water and organic solvents, making it suitable for a wide range of experimental conditions. However, (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate. One area of research is the development of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is the study of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate as an anti-inflammatory and anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate and its potential side effects in humans.
Métodos De Síntesis
The synthesis of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate involves a multi-step process that starts with the reaction of 1,5-diaminopentane with 3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-2-one. The resulting product is then reacted with prop-2-enoic acid to form (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate. The synthesis of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has been found to have various scientific research applications. It has been studied for its potential therapeutic effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further study in these areas.
Propiedades
Número CAS |
103691-23-2 |
|---|---|
Nombre del producto |
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate |
Fórmula molecular |
C18H31NO4 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C18H31NO4/c1-7-14(20)21-11-17(8-2)12-22-18(23-13-17)9-15(3,4)19-16(5,6)10-18/h7,19H,1,8-13H2,2-6H3 |
Clave InChI |
CPHVKUYLZDFLAT-UHFFFAOYSA-N |
SMILES |
CCC1(COC2(CC(NC(C2)(C)C)(C)C)OC1)COC(=O)C=C |
SMILES canónico |
CCC1(COC2(CC(NC(C2)(C)C)(C)C)OC1)COC(=O)C=C |
Sinónimos |
Acrylic acid 3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-ylmethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
